molecular formula C9H12ClIN2O B2604177 N-(2-aminoethyl)-4-iodobenzamide hydrochloride CAS No. 145343-82-4

N-(2-aminoethyl)-4-iodobenzamide hydrochloride

Cat. No.: B2604177
CAS No.: 145343-82-4
M. Wt: 326.56
InChI Key: DRKIDFJCWZIWOB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-iodobenzamide hydrochloride is a chemical compound that features an amine group attached to an ethyl chain, which is further connected to a benzamide structure with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-iodobenzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-aminoethanol.

    Amidation Reaction: 4-iodobenzoic acid is reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(2-hydroxyethyl)-4-iodobenzamide.

    Conversion to Amine: The hydroxyl group in N-(2-hydroxyethyl)-4-iodobenzamide is then converted to an amine group through a reaction with thionyl chloride (SOCl2) followed by ammonia (NH3) treatment.

    Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-(2-aminoethyl)-4-azidobenzamide or N-(2-aminoethyl)-4-cyanobenzamide can be formed.

    Oxidation Products: Oxidation of the amine group can yield imines or nitriles.

    Reduction Products: Reduction can lead to secondary amines or other reduced derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-iodobenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Research: The compound is employed in the study of biological pathways and mechanisms, especially those involving iodine-containing molecules.

    Radiolabeling: Due to the presence of iodine, it can be used in radiolabeling studies for imaging and diagnostic purposes.

    Chemical Probes: It serves as a chemical probe to investigate the function of various biological targets.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-iodobenzamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-4-bromobenzamide hydrochloride
  • N-(2-aminoethyl)-4-chlorobenzamide hydrochloride
  • N-(2-aminoethyl)-4-fluorobenzamide hydrochloride

Uniqueness

N-(2-aminoethyl)-4-iodobenzamide hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Iodine’s larger atomic size and higher polarizability compared to other halogens make it particularly useful in radiolabeling and imaging applications. Additionally, the compound’s ability to form halogen bonds can lead to specific interactions with biological targets that are not possible with other halogenated analogs.

Properties

IUPAC Name

N-(2-aminoethyl)-4-iodobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKIDFJCWZIWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145343-82-4
Record name N-(2-aminoethyl)-4-iodobenzamide hydrochloride
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